

Application Notes and Protocols: Williamson Ether Synthesis of 2-(4Chlorophenoxy)acetonitrile

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)acetonitrile

Cat. No.: B1347151

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These application notes provide a detailed protocol for the synthesis of **2-(4-Chlorophenoxy)acetonitrile** via the Williamson ether synthesis. This method involves the reaction of 4-chlorophenol with chloroacetonitrile in the presence of a base. The following sections detail the experimental procedure, present key data in a structured format, and provide a visual workflow of the synthesis.

Overview of the Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In this specific application, the sodium salt of 4-chlorophenol, generated in situ, acts as a nucleophile and attacks the electrophilic carbon of chloroacetonitrile in an SN2 reaction to form the desired product, **2-(4-Chlorophenoxy)acetonitrile**. This compound can serve as a valuable intermediate in the synthesis of various biologically active molecules. The general reaction is depicted below:

Reaction Scheme:

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.



2.1. Materials and Reagents

Reagent/Material	Molecular Weight (g/mol)	Quantity	Moles (mmol)
4-Chlorophenol	128.56	6.43 g	50
Chloroacetonitrile	75.50	4.15 g (3.5 mL)	55
Potassium Carbonate (K ₂ CO ₃)	138.21	10.37 g	75
Acetone	58.08	250 mL	-
Dichloromethane	84.93	100 mL	-
Water (deionized)	18.02	200 mL	-
Brine (saturated NaCl)	-	50 mL	-
Anhydrous Sodium Sulfate	142.04	~10 g	-

2.2. Equipment

- 500 mL round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel (500 mL)
- Rotary evaporator
- Standard laboratory glassware (beakers, graduated cylinders, etc.)
- · Filtration apparatus



2.3. Procedure

- Reaction Setup: To a 500 mL round-bottom flask, add 4-chlorophenol (6.43 g, 50 mmol), potassium carbonate (10.37 g, 75 mmol), and acetone (250 mL).
- Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. To this suspension, add chloroacetonitrile (3.5 mL, 55 mmol) dropwise.
- Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of acetone.
- Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue. Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

3.1. Reactant and Product Information



Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
4-Chlorophenol	C ₆ H ₅ ClO	128.56	106-48-9
Chloroacetonitrile	C ₂ H ₂ CIN	75.50	107-14-2
2-(4- Chlorophenoxy)aceto nitrile	C8H6CINO	167.59	3598-13-8

3.2. Expected Characterization Data

Property	Expected Value	
Appearance	White to off-white solid	
Melting Point	58-61 °C	
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.30 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 4.75 (s, 2H)	
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 155.8, 130.0, 129.8, 116.5, 115.2, 54.0	
IR (KBr, cm ⁻¹)	~2250 (C≡N stretch), ~1590, 1490 (C=C aromatic), ~1250 (C-O ether)	
Yield	80-90% (Theoretical: 8.38 g)	

Visualization

4.1. Experimental Workflow

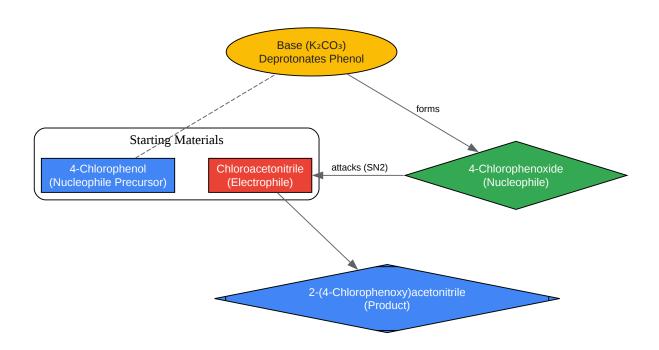




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Caption: Workflow for the synthesis of **2-(4-Chlorophenoxy)acetonitrile**.

4.2. Logical Relationship of Synthesis



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Caption: Key steps in the Williamson ether synthesis mechanism.

Safety Precautions

- Chloroacetonitrile is toxic and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
- 4-Chlorophenol is toxic and corrosive. Avoid skin contact.
- Acetone and dichloromethane are flammable and volatile. Work away from open flames.



- Always follow standard laboratory safety procedures.
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